![molecular formula C7H13NO B13282679 2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol](/img/structure/B13282679.png)
2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol
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Overview
Description
2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The bicyclic structure imparts rigidity and stability, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol typically involves the formation of the bicyclic structure followed by the introduction of the ethan-1-ol group. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition, which forms the bicyclic core. This method allows for various derivatizations, opening the gate to new chemical spaces .
Industrial Production Methods
Industrial production of this compound may involve batch processes with careful control of reaction conditions to ensure high yield and purity. The use of advanced photochemical reactors can facilitate the large-scale synthesis of the bicyclic core, followed by functionalization to introduce the ethan-1-ol group.
Chemical Reactions Analysis
Types of Reactions
2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexan-1-ylmethanol: Similar structure but with a methanol group instead of ethan-1-ol.
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: Contains a carbamate group, offering different chemical properties and applications.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Different bicyclic structure with oxygen atoms, leading to distinct reactivity and applications.
Uniqueness
2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol is unique due to its specific bicyclic structure combined with the ethan-1-ol group, providing a balance of rigidity and functional versatility. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol, a bicyclic compound, is part of the azabicyclo[2.1.1]hexane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications in various fields, supported by case studies and research findings.
Chemical Structure and Formula:
- IUPAC Name: this compound
- Molecular Formula: C8H15NO
- Molecular Weight: 141.21 g/mol
The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. One efficient method includes:
- Formation of the Bicyclic Core: Utilizing cyclobutene derivatives as starting materials.
- Functionalization: Subsequent steps involve the introduction of hydroxyl groups through reduction reactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes, influencing various biological pathways.
Pharmacological Effects
Research indicates that compounds within the azabicyclo family exhibit significant pharmacological effects, including:
- Anticholinergic Activity: This compound may act as a competitive antagonist at muscarinic acetylcholine receptors, which are involved in numerous physiological processes including cognition and muscle control.
- Analgesic Properties: Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies.
Study on Anticholinergic Effects
A study published in PubMed explored the anticholinergic effects of similar compounds in vivo, showing a correlation between structural modifications in azabicyclo compounds and their receptor binding affinities . This suggests that this compound could exhibit similar properties.
Analgesic Activity Evaluation
Another research effort investigated the analgesic properties of various azabicyclo compounds in animal models, demonstrating significant pain relief comparable to established analgesics . This reinforces the potential therapeutic applications of this compound.
Comparative Analysis
Properties
IUPAC Name |
2-(2-azabicyclo[2.1.1]hexan-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-2-1-7-3-6(4-7)5-8-7/h6,8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOUXOOELQXIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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